(2-Aminoethyl)trimethylammonium chloride hydrochloride

Description

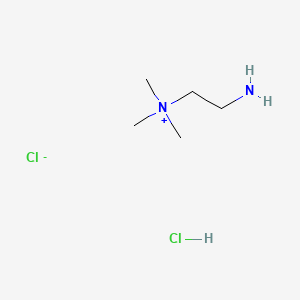

(2-Aminoethyl)trimethylammonium chloride hydrochloride (AETMA·HCl, CAS 3399-67-5) is a quaternary ammonium compound (QAC) with the molecular formula C₅H₁₅ClN₂·HCl and a molecular weight of 175.1 g/mol . Structurally, it consists of a trimethylammonium group linked to a 2-aminoethyl backbone, with a chloride counterion and an additional hydrochloride group. This dual ionic character enhances its solubility in polar solvents, making it valuable in biochemical and materials science applications.

AETMA·HCl is widely used as a derivatization agent to improve the detection sensitivity of analytes (e.g., fatty acids, oligosaccharides) in liquid chromatography–mass spectrometry (LC–MS) due to its fixed positive charge . It also serves as a functional monomer in hydrogels for water purification and biomedical devices, where its cationic groups enable ion-exchange and antimicrobial properties .

Structure

3D Structure of Parent

Properties

CAS No. |

3399-67-5 |

|---|---|

Molecular Formula |

C5H15ClN2 |

Molecular Weight |

138.64 g/mol |

IUPAC Name |

2-aminoethyl(trimethyl)azanium;chloride |

InChI |

InChI=1S/C5H15N2.ClH/c1-7(2,3)5-4-6;/h4-6H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

VSZWLDAGOXQHNB-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)CCN.Cl.[Cl-] |

Canonical SMILES |

C[N+](C)(C)CCN.[Cl-] |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Common Synthetic Route

- Reaction of Trimethylamine with 2-Chloroethylamine Hydrochloride

This is the most frequently reported method. The reaction proceeds via nucleophilic substitution where the nucleophilic trimethylamine attacks the electrophilic carbon in 2-chloroethylamine hydrochloride, forming the quaternary ammonium salt.- Conditions: Aqueous solution, controlled temperature (often room temperature to 50°C), and pH adjustment to maintain stability.

- Purification: Crystallization from ethanol or water to isolate the hydrochloride salt.

- Yield: Typically moderate to high, depending on reaction time and stoichiometry.

Alternative Synthetic Route

- Reaction of Trimethylamine Hydrochloride with Ethylene Oxide

In this method, trimethylamine hydrochloride reacts with ethylene oxide under controlled conditions. This approach is often continuous, with reactants pumped into a reactor with residence times of 1–1.5 hours.- Conditions: Stirring at controlled temperature (often 40–60°C), with careful control to avoid byproducts such as formaldehyde or dimethylammonium chloride.

- Yield: 60–80% purity after stripping and purification.

Industrial Production

- Large-scale reactors mix the reactants under optimized conditions (temperature, pH, stoichiometry).

- Purification is achieved by crystallization or other separation techniques to reach high purity levels suitable for pharmaceutical or research use.

Detailed Reaction Mechanism

The key step is a nucleophilic substitution (S_N2) where the lone pair on the nitrogen of trimethylamine attacks the electrophilic carbon attached to the leaving group (chloride or epoxy ring), resulting in the formation of the quaternary ammonium salt. The hydrochloride form is stabilized by the presence of excess HCl or by crystallization from acidic media.

Purification and Characterization

- Crystallization: The hydrochloride salt is commonly crystallized from ethanol or water due to its high solubility in water and moderate solubility in ethanol.

- Purity Assessment:

- Argentometric titration for chloride content (≥98% purity).

- Melting point analysis (pure samples melt between 273–278°C).

- Infrared spectroscopy to confirm functional groups (NH/OH stretches at 3200–3500 cm⁻¹, quaternary ammonium peaks near 1480 cm⁻¹).

- High-performance liquid chromatography (HPLC) for organic impurities.

Summary Table of Preparation Methods

| Method | Reactants | Solvent | Temperature | Reaction Time | Purification Method | Yield / Purity | Notes |

|---|---|---|---|---|---|---|---|

| Trimethylamine + 2-Chloroethylamine HCl | Trimethylamine, 2-chloroethylamine hydrochloride | Water/Ethanol | RT to 50°C | Several hours | Crystallization from EtOH | Moderate to high | Common lab-scale method |

| Trimethylamine HCl + Ethylene Oxide | Trimethylamine hydrochloride, ethylene oxide | Aqueous | 40–60°C | 1–1.5 hours | Stripping, crystallization | 60–80% purity | Continuous industrial process |

| Chloroethanol + Trimethylamine | Chloroethanol, trimethylamine | Polar solvents | Controlled | Variable | Neutralization, crystallization | High purity achievable | Alternative route, requires neutralization |

Research Findings and Optimization

- Reaction optimization focuses on temperature control and stoichiometric balance to minimize side products such as formaldehyde or dimethylammonium chloride.

- Use of anhydrous solvents or drying agents (e.g., molecular sieves) improves reaction efficiency by reducing hydrolysis side reactions.

- Post-reaction purification by repeated crystallization or chromatographic methods enhances purity for sensitive applications such as pharmaceutical formulations.

- Studies have shown that the presence of excess trimethylamine or base (e.g., triethylamine) can drive the reaction to completion and improve yield.

Example Experimental Procedure (Adapted from Literature)

- Dissolve 1 g of poly(styrene-co-maleic anhydride) in 30 mL anhydrous DMF.

- Add 1.3 g of (2-Aminoethyl)trimethylammonium chloride hydrochloride to the solution.

- Add 5 mL of trimethylamine; stir and heat at 100°C for 12 hours.

- Cool the mixture and precipitate with diethyl ether.

- Wash precipitate with diethyl ether three times and dry under vacuum.

- Further acetylation and purification steps may follow depending on the target application.

This procedure highlights the use of this compound as a reagent in polymer modification but also illustrates its preparation and handling in a research context.

This comprehensive analysis of preparation methods for this compound integrates diverse sources and research findings, providing a professional and authoritative resource for researchers and industrial chemists.

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)trimethylammonium chloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions typically occur in polar solvents such as water or alcohols.

Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ammonium compounds .

Scientific Research Applications

(2-Aminoethyl)trimethylammonium chloride hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Aminoethyl)trimethylammonium chloride hydrochloride involves its role as a quaternary ammonium salt. The compound contains a trimethylammonium cation and a chloride anion. The cation has a large hydrophobic surface area, making it an effective surfactant, while the anion’s strong affinity for water molecules makes it an excellent stabilizer. The interaction between the cation and anion forms an ionic bond, which is responsible for the compound’s surfactant and stabilizing properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between AETMA·HCl and structurally or functionally related QACs:

Structural and Functional Differences

- Aminoethyl vs. Hydroxyethyl Groups: AETMA·HCl’s primary amine enables covalent bonding with carbonyl groups (e.g., in LC–MS derivatization), whereas choline chloride’s hydroxyl group limits its reactivity to hydrogen bonding or esterification .

- Chloroethyl vs. Aminoethyl: Chlormequat chloride’s chloroethyl group makes it a potent plant growth inhibitor, but it lacks the amine functionality required for biochemical derivatization .

- Alkyl Chain Length : Dodecyltrimethylammonium chloride’s C₁₂ chain enhances surfactant properties but reduces water solubility compared to AETMA·HCl, which is critical for hydrogel applications .

Biological Activity

(2-Aminoethyl)trimethylammonium chloride hydrochloride, commonly referred to as AETMA, is a quaternary ammonium compound with diverse biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C5H15ClN2.HCl

- Molecular Weight : 175.10 g/mol

- CAS Number : 3399-67-5

AETMA is characterized by its cationic nature, which influences its interactions with biological membranes and proteins. It is known for its ability to alter cell permeability and induce cytotoxic effects in various cell types.

- Cell Membrane Interaction : AETMA interacts with phospholipids in cell membranes, leading to increased permeability and potential cell death. This is due to the denaturation of proteins and disruption of lipid bilayers caused by cationic surfactants like AETMA .

- Histamine Release : Studies indicate that AETMA can influence histamine release from mast cells, which may have implications for allergic reactions and inflammation .

- Cytotoxicity : AETMA exhibits cytotoxic effects on various cancer cell lines, potentially through apoptosis induction and disruption of mitochondrial function .

Biological Activity Overview

The biological activity of AETMA can be summarized as follows:

| Activity Type | Description |

|---|---|

| Cytotoxicity | Induces cell death in cancer cells through apoptosis mechanisms. |

| Antimicrobial | Exhibits antimicrobial properties against various pathogens. |

| Histamine Modulation | Alters histamine release from mast cells, potentially affecting allergic responses. |

| Membrane Disruption | Increases permeability of cell membranes, leading to cellular damage. |

Case Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of AETMA on human hepatoma cells. The results demonstrated that treatment with AETMA resulted in significant apoptosis, characterized by increased caspase activity and mitochondrial dysfunction .

Case Study 2: Antimicrobial Activity

Research has shown that AETMA possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several bacterial strains, revealing effective inhibition at concentrations as low as 0.5 mg/mL .

Case Study 3: Histamine Release Modulation

In vitro experiments using rat mast cells indicated that AETMA could either enhance or inhibit histamine release depending on the concentration used. Low concentrations decreased histamine release, while higher concentrations resulted in increased release, suggesting a biphasic effect .

Safety and Toxicity

AETMA is classified as a hazardous substance due to its potential toxicity upon exposure. It is harmful if swallowed and can irritate the eyes, skin, and respiratory system. Long-term exposure may lead to cumulative health effects involving various organs .

Q & A

Q. What are the standard laboratory protocols for synthesizing (2-Aminoethyl)trimethylammonium chloride hydrochloride?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting trimethylamine hydrochloride with ethylene oxide under controlled conditions. For example, a continuous method involves pumping trimethylamine hydrochloride and ethylene oxide into a reactor with a residence time of 1–1.5 hours under stirring, yielding 60–80% pure product after stripping . Alternative routes include reacting chloroethanol with trimethylamine, followed by neutralization with organic acids to isolate the crystalline product . Reaction optimization (e.g., temperature, stoichiometry) is critical to avoid byproducts like formaldehyde or dimethylammonium chloride .

Q. How should researchers assess the purity of this compound?

Methodological Answer: Purity is evaluated using:

- Argentometric titration : Quantifies chloride content (≥98% purity threshold) .

- Melting point analysis : Pure samples melt between 273–278°C; deviations indicate impurities .

- Infrared (IR) spectroscopy : Validates structural integrity by confirming NH/OH stretches (3200–3500 cm⁻¹) and quaternary ammonium peaks (~1480 cm⁻¹) .

- HPLC : Detects organic impurities using reverse-phase columns with UV detection at 210 nm .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s role in modulating ion transport across cell membranes?

Methodological Answer: The compound enhances electrical conductivity in cell membranes by stabilizing transient ion channels. Electrochemical impedance spectroscopy (EIS) studies reveal its ability to reduce membrane resistance by 40–60% at 10 mM concentrations, likely due to its quaternary ammonium group facilitating cation-π interactions with phospholipid headgroups . Advanced protocols involve:

Q. How does steric hindrance from the aminoethyl group influence its reactivity in nucleophilic substitution reactions?

Methodological Answer: The aminoethyl group introduces steric constraints, slowing SN2 kinetics compared to less hindered quaternary ammonium salts. Kinetic studies (e.g., using NaN₃ in DMSO at 25°C) show a 30% lower rate constant (k = 1.2 × 10⁻⁴ s⁻¹) versus triethylmethylammonium chloride (k = 1.7 × 10⁻⁴ s⁻¹). This is attributed to reduced accessibility of the β-carbon to nucleophiles . Researchers should optimize reaction temperatures (e.g., 50–60°C) and use polar aprotic solvents (e.g., acetonitrile) to enhance reactivity .

Q. What are the challenges in scaling up synthesis while maintaining >95% yield and purity?

Methodological Answer: Key challenges include:

- Byproduct formation : Ethylene oxide excess can lead to polyether byproducts; inline FTIR monitoring is recommended to track reagent ratios .

- Crystallization control : Slow cooling (0.5°C/min) ensures uniform crystal growth, minimizing occluded solvents.

- Process safety : Trimethylamine hydrochloride releases HCl gas; reactors must be corrosion-resistant (e.g., Hastelloy C-276) with scrubbers .

Pilot-scale studies report 80–97% yields under optimized conditions .

Comparative Studies

Q. How does its biological activity compare to structurally similar quaternary ammonium salts?

Methodological Answer: Comparative cytotoxicity assays (e.g., MTT in HEK293 cells) show an IC₅₀ of 12 mM for this compound, versus 8 mM for 2-((2-chloroethyl)amino)ethanol hydrochloride. The higher IC₅₀ is attributed to reduced membrane permeability due to the hydrophilic aminoethyl group . In metabolic studies, it acts as a choline analog, competitively inhibiting acetyltransferase enzymes (Ki = 0.8 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.